4-Hydroxytamoxifen
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022384 | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68047-06-3, 68392-35-8 | |
| Record name | 4-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afimoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYTAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of 4 Hydroxytamoxifen Action
Estrogen Receptor-Mediated Mechanisms
4-Hydroxytamoxifen (B85900) acts as a mixed agonist/antagonist of ER function, with its specific effects being tissue-, cell-, and promoter-dependent. oup.com
This compound exhibits high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), competing with endogenous estrogens like estradiol (B170435) (E2) for the ligand-binding domain (LBD). aacrjournals.orgoup.com Its affinity for ER is comparable to that of estradiol, with reported Kd values for ERα around 0.2 nM. While 4-OHT binds to both ERα and ERβ, differences in binding pharmacology exist between the ER subtypes and their variants. For instance, 4-OHT competes equally well for estradiol binding to ERβ1 and ERβ2, although ERβ2 has a lower affinity for estradiol than ERα or ERβ1. nih.gov
Beyond classical estrogen receptors, 4-OHT has also been identified as a high-affinity ligand for estrogen-related receptor gamma (ERRγ), an orphan nuclear receptor that shares significant amino acid identity with ERs. nih.govpnas.orgresearchgate.net In direct binding assays, 4-OHT demonstrated a Kd value of 35 nM for ERRγ. nih.govpnas.orgresearchgate.netguidetopharmacology.org It displays more potent activity on ERRγ than ERRβ, with minimal activity on ERRα among the ERR family. researchgate.net
Table 1: Binding Affinities of this compound to Estrogen Receptors and Estrogen-Related Receptors
| Receptor Type | Ligand | Binding Affinity (Kd/Ki) | Reference |
| ERα | 4-OHT | ~0.2 nM (Kd) | |
| ERRγ | 4-OHT | 35 nM (Kd) | nih.govpnas.orgresearchgate.netguidetopharmacology.org |
Upon binding to the estrogen receptor, this compound induces a distinct conformational change in the ligand-binding domain (LBD) of the ER, which differs from the conformational change induced by estradiol. oup.comnih.govnih.gov This change is critical for its selective agonist/antagonist activity. Specifically, 4-OHT prevents helix 12 (H12) of the ER LBD from sealing the binding pocket, a process that normally occurs with estrogen binding and is essential for the activation of activating function 2 (AF2). aacrjournals.orgkenyon.edu The inappropriate repositioning of helix 12 by 4-OHT prevents the binding of coactivator proteins. aacrjournals.orgkenyon.edu
Crystal structure analysis has shown that 4-OHT can occupy not only the conventional ligand-binding pocket within the ERβ LBD but also a second site on its surface that overlaps with the hydrophobic groove of the coactivator recognition surface. researchgate.netnih.govresearchgate.net In the ERα LBD, the dimethylaminoethyl side chain of 4-OHT extends into a space between helices 3 and 11, leading to new hydrophobic interactions and a cascade of conformational changes throughout the molecule. kenyon.edu This forces the B ring of 4-OHT deeper into the binding pocket, causing further structural alterations in ERα. kenyon.edu For ERRγ, antagonist binding by 4-OHT results in a rotation of the side chain of Phe-435, which displaces helix 12 from its agonist position, leading to its complete dissociation from the LBD body. rcsb.org
This compound modulates estrogen receptor transcriptional activity and gene expression in a complex, context-dependent manner. As a mixed antiestrogen (B12405530), it can act as either a partial agonist or an antagonist of ER function. oup.comoup.com While estradiol binding activates both activating function 1 (AF1) and AF2 of the ER, 4-OHT typically silences AF2 activity in the LBD. aacrjournals.orgresearchgate.netnih.gov However, AF1, located in the N-terminal region of the ER, is often considered constitutive and ligand-independent. aacrjournals.orgoup.com In some contexts, 4-OHT can be a relatively good ER agonist, suggesting mechanisms exist for productive association between the ER and transcriptional machinery even with AF2 silencing. oup.com
The specific gene expression profile modulated by 4-OHT can vary. For example, in U2OS osteosarcoma cells, 4-OHT treatment resulted in the down-regulation of the majority of genes regulated by ERα and ERβ homodimers (52% and 74% respectively), but only 42% in ERα/β heterodimer lines, suggesting unique transcriptional properties for the heterodimer when bound to 4-OHT. oup.com 4-OHT can also modulate the expression of specific genes like ZNF423 and BRCA1 in an SNP-dependent manner, with increased expression observed in certain genetic variants when 4-OHT is added in the presence of 17β-estradiol. nih.gov
The distinct conformational changes induced by 4-OHT significantly influence the recruitment of co-regulatory proteins, which are crucial for modulating ER transcriptional activity. oup.comoup.com When 4-OHT binds to the ER, the receptor becomes less able to recruit coactivators and may instead recruit corepressors. nih.gov This differential recruitment is central to its antagonistic effects. oup.com
Specifically, in the presence of 4-OHT, both ERα and ERβ preferentially bind to corepressor proteins such as silencing mediator of retinoic acid and thyroid hormone receptors (SMRT) and nuclear receptor corepressor (NCoR). oup.comaacrjournals.org This is in contrast to β-estradiol, which promotes the binding of coactivators like steroid receptor coactivator-1 (SRC-1). oup.com The recruitment of corepressors like SMRT is thought to be essential for the full antagonist activity of tamoxifen (B1202) and its metabolites. oup.com Overexpression of SMRT can block SRC-1 coactivation of 4-OHT-stimulated gene expression and preferentially inhibit 4-OHT agonist activity. oup.com
For estrogen-related receptors, 4-OHT has been shown to disrupt the interaction between ERRβ and ERRγ and co-regulator proteins, thereby abolishing their constitutive transcriptional activity. nih.gov This effect is isoform-specific, as 4-OHT has no impact on co-regulator/ERRα interaction or its transcriptional activity. nih.gov
Estrogen Receptor-Independent Mechanisms
While 4-OHT is primarily known for its ER-mediated actions, it also exhibits cytotoxic effects that are independent of ER binding, particularly at micromolar concentrations. nih.govnih.gov
This compound can induce autophagic cell death (ACD) pathways, a mechanism distinct from its ER-mediated effects. nih.govnih.govaacrjournals.org Studies have shown that 4-OHT-induced cell death in various cancer cell lines, including malignant peripheral nerve sheath tumor (MPNST) cells, breast, colon, glioma, and pancreatic cancer cells, is associated with autophagic induction. nih.govnih.gov This death is attenuated by genetic inhibition of autophagic vacuole formation, indicating a direct role of autophagy. nih.govnih.gov
A key mechanistic finding is that 4-OHT stimulates the autophagic degradation of K-Ras, a protein critical for the survival of many tumor cells. nih.govnih.gov While caspase activation can occur following 4-OHT treatment, caspase inhibition does not provide protection from 4-OHT-induced death, suggesting that autophagy, rather than apoptosis, is the primary cell death mechanism in these contexts. nih.govnih.govaacrjournals.org Autophagy can act as a survival mechanism for cancer cells under stress, but persistent or excessive autophagy can lead to cell death, often referred to as Type II cell death. sigmaaldrich.comwjgnet.com In some breast cancer cells, 4-OHT treatment can lead to increased levels of macroautophagy in surviving cells, and blocking autophagosome formation with inhibitors can enhance caspase-dependent apoptosis, suggesting autophagy can also play a protective role against 4-OHT-induced cell death and contribute to antiestrogen resistance. aacrjournals.orgsigmaaldrich.com
Table 2: Key ER-Independent Mechanisms of this compound Action
| Mechanism | Effect | Cellular Outcome | Reference |
| Autophagy Induction | Stimulates K-Ras degradation | Autophagic Cell Death | nih.govnih.gov |
| Autophagy as Survival Mechanism | Upregulation in surviving cells | Therapeutic Resistance | aacrjournals.orgsigmaaldrich.com |
Interaction with Voltage-Gated Sodium Channels
This compound (4-OHT) has been identified to bind to voltage-gated sodium channels (Nav channels) near their intracellular gate. This interaction leads to the inhibition of sodium current by delaying the channel's recovery from its inactivated state. rndsystems.comnih.govtocris.comrcsb.org This inhibitory effect on Nav channels by 4-OHT is independent of its modulation of estrogen receptors. rndsystems.comnih.govtocris.com
Research findings indicate that 4-OHT is more potent in inhibiting sodium currents compared to its parent compound, tamoxifen. nih.govtocris.com Both the Z and E isomers of 4-OHT demonstrate inhibitory activity, with the Z-isomer showing greater potency. nih.gov For instance, the Z-form of 4-OHT exhibits half-maximal inhibitory concentrations (IC50) of 239 nM for NavMs (a bacterial sodium channel from Magnetococcus marinus) and 1.2 µM for human Nav1.2 channels. nih.gov In HEK cells, the IC50 values for 4-OHT were reported as 297 nM for NavM and 2.1 µM for human Nav channels. rndsystems.comtocris.com The structural analysis of 4-OHT binding to NavMs reveals similarities between its binding site in the sodium channel and that in the estrogen receptor, providing a structural basis for its observed effects on sodium transport in adenocarcinoma cells. nih.govresearchgate.netresearchgate.net
Table 1: Inhibition of Voltage-Gated Sodium Channels by this compound (4-OHT)
| Channel Type | Isomer | IC50 (nM) | Reference |
| NavMs (bacterial) | Z | 239 | nih.gov |
| hNav1.2 (human) | Z | 1200 (1.2 µM) | nih.gov |
| NavM (bacterial) | N/A | 297 | rndsystems.comtocris.com |
| Human Nav (HEK cells) | N/A | 2100 (2.1 µM) | rndsystems.comtocris.com |
Biological Effects and Therapeutic Potential in Preclinical Models
Antineoplastic Effects in Estrogen Receptor-Positive Malignancies
The therapeutic efficacy of 4-hydroxytamoxifen (B85900) is most pronounced in malignancies that express estrogen receptors, where it competitively inhibits the binding of estradiol (B170435) to ERα and ERβ, thereby blocking estrogen-driven cell growth.
In preclinical models of ER-positive breast cancer, this compound demonstrates potent antiproliferative effects. Studies utilizing human breast adenocarcinoma cell lines, such as MCF-7 and T47D, have consistently shown that this compound inhibits cell growth. The degree of inhibition is often correlated with the level of ER expression in the cancer cells. For instance, MCF-7 cells with higher ER content exhibit greater sensitivity to this compound compared to variants with lower ER expression. In contrast, ER-negative cell lines like MDA-MB-231 are largely insensitive to the antiproliferative effects of this compound at concentrations that are effective in ER-positive cells. The mechanism of action in these cells involves cell cycle arrest, typically in the G1 phase.
| Cell Line | ER Status | Observed Effect of this compound | Effective Concentration Range |
|---|---|---|---|
| MCF-7 | Positive | Inhibition of estrogen-stimulated cell proliferation | IC50 = 0.5 nM |
| T47D | Positive | Inhibition of cell viability and clonogenic potential | Micromolar concentrations |
| BT-474 | Positive | Reduced cell viability | Micromolar concentrations |
| MDA-MB-231 | Negative | Insensitive to antiproliferative effects at low concentrations | > 1 µM |
The effect of this compound on endometrial adenocarcinoma cells is complex, exhibiting both antagonistic and agonistic properties. In primary cultures of human endometrial adenocarcinomas that are ER-positive, this compound has been shown to cause a dose-dependent inhibition of cancer cell growth in the range of 1 nmol/L to 1 µmol/L. mdpi.com This suggests a direct growth-inhibitory effect mediated through the ER in these tumors. mdpi.com
However, studies using the Ishikawa human endometrial adenocarcinoma cell line have demonstrated that this compound can stimulate cell proliferation, particularly at concentrations from 10 nM to 1 µM. nih.gov This agonistic effect was observed even in variants of the Ishikawa cell line where estradiol did not promote proliferation, suggesting that this compound may form an agonistic complex with the estrogen receptor that is distinct from the estradiol-receptor complex, or that it can act through ER-independent pathways in certain contexts. nih.gov This dual activity underscores the tissue-specific actions of SERMs.
| Cell Line/Tumor Type | ER Status | Observed Effect of this compound | Effective Concentration Range |
|---|---|---|---|
| Primary Endometrial Adenocarcinoma | Positive | Dose-dependent inhibition of cell growth | 1 nM - 1 µM |
| Ishikawa Cell Line | Positive | Stimulation of cell proliferation | 10 nM - 1 µM |
Non-Oncological Biological Effects
Preclinical studies have investigated the direct effects of this compound on the mechanical function and calcium handling of isolated cardiac myocytes. nih.govplos.org In isolated rat cardiac myocytes, 4-OHT was found to decrease the amplitude of contraction and slow the rate of relaxation. nih.govplos.orgresearchgate.net This was accompanied by a corresponding decrease in the amplitude of the Ca²⁺ transient. nih.govplos.orgresearchgate.net
The effects of 4-OHT on contractility and calcium handling were similar to those of its parent compound, tamoxifen (B1202), suggesting that the mechanism responsible for these acute cardiac effects may be independent of the estrogen receptor. nih.govplos.org These direct effects on cardiac myocyte function are important considerations in experimental models that use tamoxifen-inducible systems for gene excision in the heart. nih.govresearchgate.net However, other studies in specific mouse models (αMHC-MerCreMer/loxP system) using a low-dose treatment protocol with 4-OHT found no transient or permanent adverse effects on cardiac function, energetics, or the development of fibrosis. nih.gov
| Parameter | Observed Effect |
|---|---|
| Contraction Amplitude | Decreased |
| Relaxation Rate | Slowed |
| Ca²⁺ Transient Amplitude | Decreased |
This compound has demonstrated significant anti-malarial activity in preclinical models. nih.govresearchgate.net In vitro studies have shown that 4-OHT is active against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. nih.govresearchgate.net The compound exhibits a 50% inhibitory concentration (IC50) of 5.8 µM against P. falciparum. nih.govresearchgate.net
The antiplasmodial activity extends to in vivo models. In mice infected with Plasmodium berghei, a model for cerebral malaria, treatment with the parent compound tamoxifen (which is metabolized to 4-OHT) resulted in lower levels of parasitemia and prevented the development of cerebral malaria signs compared to untreated controls. nih.gov This suggests that 4-OHT interferes with the growth and development of the malaria parasite. nih.govresearchgate.net
| Organism | Model | Finding | Value |
|---|---|---|---|
| Plasmodium falciparum | In Vitro | IC50 | 5.8 µM |
| Plasmodium berghei | In Vivo (Mice) | Reduced parasitemia and prevention of cerebral malaria (via parent compound) |
Mammographic density is a significant independent predictor of breast cancer risk. aacrjournals.org Studies have explored the effect of tamoxifen and its metabolites on this biomarker. aacrjournals.orgnih.govaacrjournals.org A topical gel formulation of this compound has been studied in women with mammographically dense breasts as a potential risk-reducing agent. aacrjournals.org This transdermal application delivers the drug to the breast parenchyma while maintaining very low levels in systemic circulation. aacrjournals.org
The primary goal of these early-phase prevention trials is to determine if 4-OHT can cause a change in mammographic density, which may serve as a surrogate biomarker for its prevention activity. aacrjournals.org Previous studies with oral tamoxifen have shown that it can reduce high-risk mammographic features, with a more pronounced effect in women under 50. nih.govaacrjournals.org In one study, women receiving tamoxifen had an average reduction in the percentage of breast density of -9.4% compared to -3.6% in the placebo group. nih.govaacrjournals.org
Recent research has identified Estrogen-Related Receptor gamma (ERRγ) as a catabolic regulator involved in the pathogenesis of osteoarthritis (OA). nih.govbohrium.comnih.gov this compound is known to act as an inverse agonist of ERRγ, meaning it binds to the receptor and inhibits its constitutive transcriptional activity. researchgate.net
In mouse articular chondrocytes, the expression of ERRγ is increased by pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.govbohrium.com Overexpression of ERRγ in these cells leads to the upregulation of matrix metalloproteinase (MMP)-3 and MMP-13, enzymes that contribute to cartilage destruction in OA. nih.govbohrium.com
A small-molecule analog of this compound, GSK5182, which is a selective ERRγ inverse agonist, has been investigated for its therapeutic potential. nih.govbohrium.com In vitro, GSK5182 inhibited the pro-inflammatory cytokine-induced catabolic factors in chondrocytes. nih.govbohrium.com In vivo, it significantly reduced cartilage degeneration in a mouse model of OA where ERRγ was overexpressed. nih.govbohrium.com These findings suggest that targeting ERRγ with inverse agonists like 4-OHT or its analogs could be a promising therapeutic strategy for osteoarthritis. nih.govbohrium.com
Mechanisms of Resistance to 4 Hydroxytamoxifen
Pharmacological and Metabolic Factors
Pharmacological and metabolic factors play a critical role in determining the effective concentration and activity of 4-hydroxytamoxifen (B85900) at the tumor site. Variations in drug metabolism and the isomeric forms of the active metabolite can significantly impact therapeutic outcomes.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Tamoxifen (B1202) Metabolism
Tamoxifen undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes in the liver to form active metabolites. researchgate.netfrontiersin.org Among these, this compound (4-OHT) and 4-hydroxy-N-desmethyltamoxifen (endoxifen) are the most potent antiestrogenic metabolites, exhibiting a significantly higher affinity for the estrogen receptor (ER) and greater potency in inhibiting cell proliferation compared to the parent drug. hematologyandoncology.netnih.gov
Specifically, CYP2D6 is a key enzyme in the biotransformation of tamoxifen. It is involved in the oxidation of the parent drug to this compound. hematologyandoncology.netresearchgate.net More importantly, CYP2D6 is the primary enzyme responsible for the conversion of N-desmethyltamoxifen (the most abundant tamoxifen metabolite, formed by CYP3A4/5) to endoxifen (B1662132). hematologyandoncology.netresearchgate.netnih.gov While this compound is considered a minor metabolite, endoxifen is the most abundant active metabolite in plasma, found at concentrations approximately six-fold higher than this compound. hematologyandoncology.netnih.gov
Genetic variations within the CYP2D6 gene can significantly influence the activity of this enzyme, leading to a wide interindividual variability in the formation of active tamoxifen metabolites. nih.govnih.gov Individuals classified as "poor metabolizers" due to specific genetic variants associated with little or no CYP2D6 activity tend to have the lowest endoxifen concentrations. hematologyandoncology.net Conflicting findings exist regarding the direct association between CYP2D6 genotype and tamoxifen treatment outcome, but some studies suggest that genetic variants and co-administration of potent CYP2D6 inhibitors can lead to lower active metabolite concentrations and a higher risk of recurrence. hematologyandoncology.netfrontiersin.orgnih.gov
Isomerization of this compound Isomers and Potency Implications
The antiestrogenic activity of this compound is largely attributed to its trans (or Z) isomer. However, acquired resistance to tamoxifen has been linked to the isomerization of the potent trans-4-hydroxytamoxifen to the less potent cis (or E) isomer. nih.govnih.govoup.com
Studies in experimental models have shown that acquired resistance to tamoxifen is associated with reduced cellular concentrations of tamoxifen and an increase in the ratio of the cis to trans isomer of this compound. nih.govnih.gov In clinical samples from breast cancer patients treated with tamoxifen, high ratios of the cis to trans isomer of this compound have been observed in tumors from patients not responding to therapy. nih.gov
Table 1: Ratio of cis to trans this compound Isomers in Patient Tumors and Treatment Response
| Tumor Response Status | cis:trans 4-OHT Ratio Range |
| Non-responding Patients | 1.10:2.06 (High) nih.gov |
| Responding Patients | Low nih.gov |
Note: Data derived from a study of 11 tumors where both isomers were detected. nih.gov
While the E-isomer of this compound is known to be unstable in solution and isomerizes to a mixture of E- and Z-isomers, it generally displays lower potency. acs.org This shift towards the less active cis isomer can contribute to a diminished antiestrogenic effect at the cellular level, thereby promoting resistance. nih.govnih.gov
Estrogen Receptor-Related Alterations
The estrogen receptor (ER), the primary target of this compound, can undergo various alterations that contribute to resistance. These changes can affect the receptor's expression, sensitivity to ligand binding, and interaction with co-regulatory proteins.
Modifications in Estrogen Receptor Expression and Sensitivity
Changes in estrogen receptor expression and sensitivity are significant mechanisms of resistance to this compound. While some studies indicate that loss or modification of ER expression can contribute to tamoxifen resistance, it is not universally observed in all resistant cases. researchgate.netresearchgate.net For instance, some this compound-resistant human breast cancer cell lines, such as MCF7/LCC2, have been shown to retain ER expression levels comparable to their parental, sensitive counterparts. aacrjournals.orgnih.gov However, other models of resistance, such as the SUM44/LCCTam cell line, exhibit decreased expression of ERα. gsea-msigdb.org
Even when ER expression is maintained, the receptor's sensitivity to this compound can be altered. This can manifest as a reduced ability of this compound to inhibit cell proliferation or induce estrogen-regulated gene changes, even at concentrations that would normally be effective in sensitive cells. d-nb.info The underlying mechanisms for altered sensitivity can be complex, involving changes in downstream signaling pathways that bypass the ER or modify its function.
Somatic Mutations in Estrogen Receptor Alpha Ligand Binding Domain (e.g., Y537S)
Somatic mutations in the estrogen receptor alpha (ESR1) gene, particularly within the ligand-binding domain (LBD), are a well-established mechanism of acquired resistance to endocrine therapies, including those targeting this compound. nih.govfrontiersin.org The most prevalent ESR1 point mutations include Y537S and D538G, which account for a significant proportion of cases in metastatic breast cancer. nih.govfrontiersin.orgresearchgate.net
These mutations confer constitutive ERα activity, meaning the receptor can activate transcription and promote cell growth even in the absence of estrogen or in the presence of antiestrogens like this compound. nih.govfrontiersin.orgbiorxiv.org They achieve this by stabilizing an active, agonist-like conformation of the ERα, which facilitates the recruitment of coactivator proteins. nih.govbiorxiv.org For example, the Y537S mutation can disrupt the typical allosteric effect of this compound, preventing it from effectively enforcing an antagonist conformation of helix 12 (H12) within the ERα LBD. Instead, the mutation stabilizes H12 in an agonistic conformation, even when this compound is bound, thereby reducing its inhibitory effect. nih.govbiorxiv.orgimist.ma
Table 2: Impact of Key ESR1 Mutations on ERα Activity and Antiestrogen (B12405530) Resistance
| ESR1 Mutation | Location (LBD) | Effect on ERα Activity | Impact on 4-OHT Sensitivity |
| Y537S | Helix 12 | Constitutive activation nih.govfrontiersin.orgbiorxiv.org | Reduced affinity/resistance nih.govbiorxiv.orgresearchgate.net |
| D538G | Helix 12 | Constitutive activation nih.govfrontiersin.org | Reduced affinity/resistance nih.govresearchgate.net |
Note: These mutations are predominantly found in metastatic breast cancers resistant to endocrine therapy. frontiersin.orgresearchgate.net
Cells harboring these mutations demonstrate resistance to this compound-induced apoptosis and continue to proliferate despite treatment. researchgate.netnih.gov
Alterations in Estrogen Receptor Co-regulatory Protein Balance
The transcriptional activity of the estrogen receptor is tightly regulated by a complex interplay with co-regulatory proteins, including coactivators and corepressors. An imbalance in these co-regulatory proteins can significantly contribute to resistance to this compound. researchgate.netresearchgate.netspandidos-publications.combioscientifica.com
Normally, this compound, as a selective estrogen receptor modulator (SERM), binds to the ER and recruits corepressor proteins like nuclear receptor corepressor 1 (NCoR1) and silencing mediator of retinoid and thyroid hormone receptors (SMRT). This recruitment facilitates chromatin condensation and inhibits gene transcription, thereby exerting its antiestrogenic effect. bioscientifica.comnih.govdovepress.com
However, alterations in the expression or function of these co-regulatory proteins can compromise this compound's ability to block ER-mediated gene transcription. For instance:
Coactivator Overexpression : Overexpression of coactivator proteins, such as AIB1 (also known as SRC3, NCoA3), PGC-1β, or SRC1, can enhance the agonistic activity of tamoxifen, effectively converting it into a partial agonist. spandidos-publications.combioscientifica.com High levels of AIB1, particularly in combination with HER2 overexpression, have been associated with shorter disease-free survival in patients receiving adjuvant tamoxifen therapy. spandidos-publications.com
Corepressor Downregulation : Conversely, the downregulation of corepressor proteins like NCoR1 has been linked to tamoxifen resistance. Reduced levels of NCoR1 can relieve the inhibition of genes involved in cell cycle progression (e.g., MYC, CCND1), allowing this compound to behave as a partial agonist for cell proliferation. nih.govdovepress.com
This shift in the balance between coactivators and corepressors can lead to a scenario where the ER-4-hydroxytamoxifen complex recruits coactivators instead of corepressors, promoting gene transcription and tumor growth despite the presence of the antiestrogen. researchgate.netspandidos-publications.comnih.gov
Advanced Research Methodologies and Models in 4 Hydroxytamoxifen Studies
In Vitro Experimental Models and Assays
In vitro models provide controlled environments to investigate the direct cellular and molecular effects of 4-OHT, offering insights into its efficacy and underlying biological processes.
Cell Culture Systems for Proliferation and Cytotoxicity Assays (e.g., MTT Assay)
Cell culture systems are fundamental for assessing the impact of 4-OHT on cell growth, viability, and cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely employed colorimetric method for measuring cell metabolic activity, which correlates with cell viability and proliferation. This assay quantifies the reduction of a yellow tetrazolium dye (MTT) into purple formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured, providing a quantitative measure of cell viability.
Studies have extensively utilized various human cancer cell lines, particularly estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 and T47D, to evaluate 4-OHT's antiproliferative and cytotoxic effects jst.go.jpnih.govplos.orgnih.govjapsonline.com. For instance, 4-OHT has been shown to inhibit cell proliferation in MCF-7 and T47D cells, with reported IC₅₀ values (50% inhibitory concentration) ranging from approximately 12 µM to 27 µM depending on the cell line and experimental conditions jst.go.jpnih.gov. Research has also explored the synergistic effects of 4-OHT when combined with other agents. For example, combining 4-OHT with pentagamavunon-1 (B3182206) (PGV-1) significantly enhanced cytotoxic effects and inhibited proliferation in MCF-7 and T47D cells, with T47D cells often showing higher sensitivity japsonline.com.
Beyond breast cancer, 4-OHT's effects on proliferation have been investigated in other cell types. In multiple myeloma cell lines, pharmacologic concentrations of 4-OHT were found to inhibit cell proliferation in four out of six tested cell lines, inducing a G1 phase cell cycle block and apoptotic cell death, with the response being dependent on the presence of functional estrogen receptors nih.gov. Furthermore, 4-OHT has demonstrated antiproliferative activity against human prostate (DU-145) and endometrial adenocarcinoma (HEC-1A, HEC-1B) cell lines, as well as cytotoxicity in non-cancerous MCF-10A epithelial cells clinisciences.comnih.govspandidos-publications.com.
The MTT assay is frequently used to determine IC₅₀ values, providing a quantitative measure of 4-OHT's potency in inhibiting cell growth.
Table 1: Representative IC₅₀ Values of 4-Hydroxytamoxifen (B85900) in Various Cell Lines (MTT Assay)
| Cell Line | Cell Type | 4-OHT IC₅₀ (µM) | Reference |
| MCF-7 | ER+ Breast Cancer | 12 | jst.go.jp |
| T47D | ER+ Breast Cancer | 15 | jst.go.jp |
| MCF-7 | ER+ Breast Cancer | 27 | nih.gov |
| MDA-MB 231 | ER- Breast Cancer | 18 | nih.gov |
| DU-145 | Prostate Cancer | 10 | clinisciences.com |
| MCF-10A | Non-cancerous Epithelial | 10 | clinisciences.com |
Note: IC₅₀ values can vary based on experimental conditions, incubation time, and specific assay protocols.
Studies have also evaluated the impact of 4-OHT on breast cancer tumorspheres, which are in vitro models used to enrich and propagate cancer stem cells. Both 4-OHT and Fulvestrant were shown to attenuate tumorsphere cell proliferation, although only high concentrations of 4-OHT interfered with sphere formation plos.org.
Receptor Binding Assays (e.g., Competitive Binding, Equilibrium Binding Analysis)
Receptor binding assays are critical for characterizing the affinity and specificity of 4-OHT for its target receptors, primarily estrogen receptors (ERs). These assays typically involve using radiolabeled ligands (e.g., [³H]estradiol) to compete for binding sites with unlabeled 4-OHT.
Competitive binding assays measure the ability of 4-OHT to displace a known radiolabeled ligand from the receptor. 4-OHT exhibits a higher affinity for binding to estrogen receptors compared to tamoxifen (B1202) and its other metabolites, making it significantly more potent in inhibiting cell proliferation sigmaaldrich.com. For instance, 4-OHT has an IC₅₀ of 3.3 nM for the [³H]estradiol binding to estrogen receptor, and concentrations of 10-100 nM can inhibit the binding of [³H]estradiol to the human 8S estrogen receptor clinisciences.com.
Equilibrium binding analysis, on the other hand, determines the binding parameters, such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax), providing a quantitative measure of the strength and capacity of the ligand-receptor interaction. These assays confirm 4-OHT's potent estrogen receptor antagonist activity, which is central to its mechanism of action in ER-positive breast cancer cells sigmaaldrich.com.
Gene Expression and Transcriptional Activity Reporter Systems
Gene expression and transcriptional activity reporter systems are employed to investigate how 4-OHT modulates gene transcription through its interaction with estrogen receptors. These systems often involve transfecting cells with reporter constructs containing estrogen-responsive elements (EREs) linked to a reporter gene, such as luciferase. When ERs are activated, they bind to EREs, leading to the expression of the reporter gene, which can then be quantified.
4-OHT, acting as an estrogen receptor antagonist in breast cancer cells, inhibits estradiol-induced transcriptional activity. By using reporter systems, researchers can demonstrate 4-OHT's ability to suppress ER-mediated gene expression. For example, studies confirm that 4-OHT inhibits estradiol-induced cell proliferation without inducing cytotoxicity, indicating its role in modulating gene expression pathways sigmaaldrich.com.
Immunoblotting and Protein Analysis Techniques
Immunoblotting, commonly known as Western blotting, and other protein analysis techniques are essential for evaluating changes in protein levels, modifications (e.g., phosphorylation), and interactions in response to 4-OHT treatment. These techniques provide insights into the downstream signaling pathways affected by 4-OHT.
In studies investigating 4-OHT's effects, Western blotting is frequently used to assess the expression of various proteins involved in cell cycle regulation, apoptosis, and cellular stress. For instance, research on multiple myeloma cells treated with 4-OHT showed an up-regulation of the cell cycle inhibitor p27(Kip1) and a down-regulation of c-Myc, alongside changes in Bcl-2 family members (induction of proapoptotic BimS and decrease of antiapoptotic Mcl-1) nih.gov.
In breast cancer cells, 4-OHT's impact on proteins related to proliferation and apoptosis has been documented. Combinatorial treatments involving 4-OHT and isothiocyanates (from cruciferous plants) resulted in a reduction in the Bcl-2/Bax ratio, a decrease in survivin levels, and increased PARP cleavage, all indicative of enhanced apoptosis nih.gov. Furthermore, studies have examined the expression of monocarboxylate transporters (MCT1 and MCT4) at the protein level in ER-positive breast cancer cell lines (MCF-7 and T47D) to understand their role in 4-OHT sensitivity jst.go.jp.
Table 2: Protein Changes Observed in Response to this compound Treatment
| Protein | Effect of 4-OHT | Cell Line/Context | Reference |
| p27(Kip1) | Up-regulation | Multiple Myeloma Cells | nih.gov |
| c-Myc | Down-regulation | Multiple Myeloma Cells | nih.gov |
| BimS | Induction | Multiple Myeloma Cells | nih.gov |
| Mcl-1 | Decrease | Multiple Myeloma Cells | nih.gov |
| Bcl-2/Bax ratio | Drop | ER+ Breast Cancer Cells (with isothiocyanates) | nih.gov |
| Survivin | Decrease | ER+ Breast Cancer Cells (with isothiocyanates) | nih.gov |
| PARP cleavage | Increased | ER+ Breast Cancer Cells (with isothiocyanates) | nih.gov |
| HIF-1α | Increased (with MCT4 inhibition) | MCF-7 Cells | jst.go.jp |
| MCT1, MCT4 | Constitutive expression | MCF-7, T47D Cells | jst.go.jp |
| Ku70, Ku80 | Increased (in non-cancerous cells with Tualang honey) | MCF-10A Cells | nih.gov |
Real-time Polymerase Chain Reaction (RT-PCR) and Chromatin Immunoprecipitation (ChIP)
Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is used to quantify gene expression at the messenger RNA (mRNA) level, providing insights into transcriptional changes induced by 4-OHT. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate protein-DNA interactions, specifically to determine whether a particular protein (e.g., an estrogen receptor) binds to specific DNA sequences (e.g., EREs) in the context of 4-OHT treatment.
Studies have utilized RT-PCR to assess the expression of various genes in response to 4-OHT. For example, the expression of monocarboxylate transporters (MCT1 and MCT4) at the mRNA level has been evaluated in ER-positive breast cancer cell lines jst.go.jp. Additionally, 4-OHT has been shown to significantly increase the mRNA levels of SOD2, a marker of mitochondrial oxidative stress, in MCF-7 breast cancer cells iiarjournals.org. The combination of 4-OHT and 5-oxoproline (5-OP) further increased SOD2 mRNA levels and Nrf2 mRNA levels, indicating a role in oxidative stress pathways iiarjournals.org.
ChIP assays can further confirm the direct binding of ERs to target gene promoters in the presence or absence of 4-OHT, helping to delineate the transcriptional regulatory mechanisms.
Caspase Activity and Apoptosis Assays
Caspase activity and apoptosis assays are crucial for determining whether 4-OHT induces programmed cell death. Apoptosis, a highly regulated process, involves a cascade of events, including the activation of caspases, a family of cysteine proteases.
Various assays are used to detect apoptosis. Caspase activity assays, such as those measuring caspase-3/7 activity, directly quantify the enzymatic activity of these key executioner caspases. Other assays include Annexin V staining (to detect phosphatidylserine (B164497) externalization, an early event in apoptosis), DNA fragmentation assays (e.g., DNA laddering), and flow cytometry for cell cycle analysis (to identify sub-G1 populations indicative of apoptotic cells).
Research has shown that 4-OHT can induce apoptosis in various cancer cell lines. In multiple myeloma cells, 4-OHT treatment activated an intrinsic mitochondrial caspase-9-dependent pathway, leading to apoptotic death nih.gov. In breast cancer cells, combination treatments involving 4-OHT and other agents have been shown to enhance apoptosis, as evidenced by increased PARP cleavage and a drop in the Bcl-2/Bax ratio nih.gov. While some studies have observed cell death induced by 4-OHT, not all have confirmed typical apoptotic markers like DNA laddering or caspase-3/8 activity, suggesting that 4-OHT might induce non-apoptotic cytotoxic effects in certain cell types or at specific concentrations spandidos-publications.com. However, other studies clearly demonstrate enhanced apoptosis, indicated by sub-G1 phase accumulation in cell cycle analysis, particularly in combination treatments japsonline.com.
Analytical and Formulation Research Methodologies
Development and Evaluation of Liposomal Formulations and Nanoparticle Delivery Systems
The inherent physicochemical properties of this compound (4-OHT), such as its limited aqueous solubility, necessitate the development of advanced delivery systems to enhance its therapeutic efficacy and optimize its pharmacokinetic profile. Liposomal formulations and nanoparticle delivery systems have emerged as promising strategies to address these challenges, offering improved drug stability, targeted delivery, and sustained release.
Development and Evaluation of Liposomal Formulations
Liposomal formulations of 4-OHT have been explored to improve its cellular uptake, stability, and antitumor activity. These lipid-based vesicles can encapsulate 4-OHT, facilitating its transport and release in target tissues.
pH-Gradient Pegylated Liposomes: Research has focused on formulating pH-gradient pegylated liposomes, such as Dipalmitoylphosphatidylcholine (DPPC)/cholesterol/distearoylphosphoethanolamine poly(ethylene)glycol (DSPE-PEG) liposomes (DL-9 liposomes), by varying lipid composition and external pH (from 7.4 to 9.0) and doubling lipid concentration. These formulations demonstrated superior characteristics compared to conventional non-pH-gradient liposomes. Specifically, 4-OHT-DL-9 liposomes achieved concentrations up to 1 mM 4-OHT, exhibited greater stability, low relative toxicity, and a slow release profile of 4-OHT. In an in vivo multiple myeloma (MM) experimental model, intravenous injections of 4-OHT-DL-9 liposomes at 4 mg/kg/week effectively blocked tumor growth. This antitumor effect was attributed to a modified biodistribution of 4-OHT when encapsulated within the DL-9 liposomes. researchgate.net
Liposomes with Alkylphospholipids: Studies have investigated the potential of liposomal formulations to overcome tamoxifen resistance, a common challenge in anti-estrogen therapy. For instance, liposomes incorporating 4-OHT along with the membrane-active alkylphospholipid octadecyl-(1,1-dimethyl-piperidino-4-yl)-phosphate (OPP) were evaluated. These combined formulations significantly enhanced and accelerated the cellular uptake of liposomal 4-OHT in drug-resistant NCI/ADR cells. This improved uptake correlated with a more potent and earlier destruction of resistant NCI/ADR cells. The half-maximal inhibitory concentration (IC50) in NCI/ADR cells was significantly reduced to 15.1 µM with liposomes combining both drugs, compared to 28.9 µM for free 4-OHT. nih.gov
Transfersomal Formulations: Transfersomes, a type of deformable liposome, have been developed for the transdermal delivery of 4-OHT. These formulations, prepared using soy phosphatidylcholine and various edge activators, aim to enhance skin permeation. Sodium taurocholate was identified as a suitable edge activator, yielding a high entrapment efficiency of 95.1 ± 2.70% and a small vesicle size of 82.3 ± 0.02 nm. Formulations containing emu oil demonstrated better stability compared to those with ostrich oil. Ex vivo permeability studies using porcine skin indicated that 4-OHT transfersomal formulations significantly enhanced skin permeation by 6.14 times. researchgate.net
Co-loaded Liposomes: The development of liposomal formulations for the simultaneous delivery of 4-OHT and other therapeutic agents, such as hesperidin (B1673128), has also been explored. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed for the simultaneous quantification of 4-OHT and hesperidin in liposomal formulations, which can be applied to determine their entrapment efficiency and permeation. researchgate.netnih.gov
Table 1: Key Findings on this compound Liposomal Formulations
| Formulation Type | Composition/Key Feature | Key Finding | Citation |
| pH-Gradient Pegylated Liposomes (DL-9) | DPPC / Cholesterol / DSPE-PEG | Achieved 1 mM 4-OHT concentration, greater stability, slow release; blocked MM tumor growth in vivo. | researchgate.net |
| Liposomes with Alkylphospholipid | 4-OHT + Octadecyl-(1,1-dimethyl-piperidino-4-yl)-phosphate (OPP) | Reduced IC50 to 15.1 µM in NCI/ADR cells (vs. 28.9 µM for free 4-OHT), enhanced uptake in resistant cells. | nih.gov |
| Transfersomes | Soy Phosphatidylcholine + Sodium Taurocholate (edge activator) | Entrapment efficiency: 95.1 ± 2.70%; Vesicle size: 82.3 ± 0.02 nm; Enhanced skin permeation by 6.14 times. | researchgate.net |
| Co-loaded Liposomes | 4-OHT + Hesperidin | RP-HPLC method developed for simultaneous quantification, enabling entrapment efficiency and permeation determination. | researchgate.netnih.gov |
Development and Evaluation of Nanoparticle Delivery Systems
Nanoparticle-based systems offer distinct advantages for 4-OHT delivery, including improved solubility, prolonged circulation, and targeted accumulation in tumor tissues.
Poly(D,L-lactide-co-glycolide)-block-Poly(ethylene glycol) (PLGA-b-PEG) Nanoparticles: Biodegradable PLGA-b-PEG nanoparticles have been extensively investigated for the co-delivery of 4-OHT and anti-miR-21, aiming to overcome tamoxifen resistance in estrogen receptor-positive (ER+) breast cancer cells. researchgate.netacs.orgnih.govresearchgate.net
Formulation Methods: Emulsion-diffusion-evaporation (EDE) and water-in-oil-in-water (w/o/w) double emulsion methods were employed. The EDE method proved most effective for 4-OHT loading, while the w/o/w method was superior for co-loading both 4-OHT and anti-miR-21. researchgate.netacs.orgnih.gov
Stability and Biological Activity: PLGA-b-PEG nanoparticle encapsulation significantly extended the stability and biological activity of 4-OHT compared to the free drug. researchgate.netacs.orgnih.govresearchgate.net
Antiproliferative Effects: In vitro studies demonstrated significant antiproliferative effects. 4-OHT and anti-miR-21 co-loaded nanoparticles inhibited MCF-7 cell growth by 1.9-fold compared to free 4-OHT and 5.4-fold compared to untreated cells at a 1 µM concentration. Similar inhibitory effects were observed in ZR-75-1, BT-474 human breast cancer cells, and 4T1 mouse mammary carcinoma cells. acs.orgnih.govresearchgate.net
Chitosan (B1678972) Nanoparticles: Biodegradable chitosan nanoparticles of varying molecular weights (15, 100, and 200 KD) have been utilized for encapsulating 4-OHT. Spectroscopic and molecular modeling studies revealed that 4-OHT binds to chitosan via both hydrophilic and hydrophobic interactions. plos.orgnih.govnih.gov
Binding Affinity: The order of binding affinity was found to be chitosan-100 KD > chitosan-200 KD > chitosan-15 KD. Stronger complexes were formed with 4-OHT compared to tamoxifen and endoxifen (B1662132), attributed to the more pronounced hydrophilic and hydrophobic characteristics of 4-OHT. plos.orgnih.govnih.gov
Binding Constants: Specific binding constants for this compound-chitosan were determined: K(hydroxytam-ch-15) = 2.6(±0.3)×10^4 M^-1, K(hydroxytam-ch-100) = 5.2 (±0.7)×10^6 M^-1, and K(hydroxytam-ch-200) = 5.1 (±0.5)×10^5 M^-1. plos.orgnih.gov
Free Binding Energy: The free binding energy for this compound-chitosan complexes was estimated at -3.54 kcal/mol. plos.orgnih.govnih.gov Chitosan 100 KD was identified as a stronger carrier for drug delivery in vitro. plos.orgnih.govnih.gov
PLGA/4-Hydroxytamoxifen Nanoparticles for Ischemia Targeting: PLGA/4-Hydroxytamoxifen nanoparticles, fabricated using an emulsion-solvent evaporation method, have been explored for targeted drug delivery in the context of ischemia. These nanoparticles successfully induced gene recombination in Rosa26-CreER x tdTomato and Rosa26-CreER x Rainbow transgenic mouse models, both in vitro and in vivo, through direct intracellular delivery of 4-OHT to specific tissues. The uptake of these nanoparticles and subsequent drug delivery were observed to increase in areas of cardiac injury, with further enhancement achieved by targeting macrophages within the injury region. escholarship.org
Table 2: Key Findings on this compound Nanoparticle Formulations
| Formulation Type | Composition/Key Feature | Key Finding | Citation |
| PLGA-b-PEG Nanoparticles | Co-loaded with 4-OHT and anti-miR-21 | Extended 4-OHT stability and biological activity; 5.4-fold inhibition of MCF-7 cell growth (vs. untreated) at 1 µM. | researchgate.netacs.orgnih.govresearchgate.net |
| Chitosan Nanoparticles | Chitosan (15, 100, 200 KD) | Stronger complexes with 4-OHT (K(hydroxytam-ch-100) = 5.2×10^6 M^-1); Chitosan 100 KD is a stronger carrier. | plos.orgnih.govnih.gov |
| PLGA/4-Hydroxytamoxifen Nanoparticles | Targeted with CD31 and CD11b antibodies | Induced gene recombination in vitro and in vivo; increased uptake in injured cardiac tissue, enhanced by macrophage targeting. | escholarship.org |
Research Applications Beyond Therapeutic Modality
Genetic Engineering and Gene Regulation Systems
The conditional control of gene expression is a cornerstone of modern biological research. 4-Hydroxytamoxifen (B85900) is central to several sophisticated systems that allow researchers to turn genes on or off at will, providing unprecedented insight into their function.
Inducible Genome Manipulation utilizing Cre-LoxP and CreER/CreERT2 Systems
The Cre-LoxP system is a powerful tool for site-specific recombination of DNA. To control this process temporally, the Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ER), creating CreER or CreERT2. nih.gov This fusion protein remains inactive in the cytoplasm, bound to heat shock proteins. researchgate.net The administration of this compound induces a conformational change in the ERT2 domain, causing it to dissociate from the heat shock proteins and translocate into the nucleus. researchgate.netfrontiersin.org Once in the nucleus, the Cre recombinase can access the DNA and catalyze recombination at loxP sites. nih.govfrontiersin.org This system allows for precise, inducible gene knockout or activation in specific cell types or at specific developmental stages. nih.govresearchgate.net The CreERT2 variant is particularly favored due to its low background activity in the absence of 4-OHT and robust activation upon its administration. nih.gov
| System Component | Function | Role of this compound |
| Cre Recombinase | An enzyme that recognizes and catalyzes recombination at loxP sites in the DNA. | - |
| loxP Sites | Short, specific DNA sequences that flank a gene of interest. | - |
| CreER/CreERT2 | A fusion protein of Cre recombinase and a mutated estrogen receptor ligand-binding domain. | Binds to the ERT2 domain, inducing a conformational change. |
| Heat Shock Proteins (e.g., HSP90) | Bind to the inactive CreERT2 protein in the cytoplasm, preventing its nuclear entry. frontiersin.org | Causes dissociation of CreERT2 from heat shock proteins. |
Targeted Recombination in Active Populations (TRAP/TRAP2) Systems
The TRAP (Targeted Recombination in Active Populations) and the more recent TRAP2 systems leverage the activity-dependent expression of immediate early genes, such as c-Fos or Arc, to gain genetic access to neurons that are active in response to specific stimuli. nih.govfrontiersin.org In these systems, the expression of CreERT2 is driven by the promoter of an immediate early gene. nih.govresearchgate.net When a neuron becomes active, it transcribes the c-Fos or Arc gene, leading to the production of the CreERT2 protein. However, this protein remains sequestered in the cytoplasm. frontiersin.org Only when this compound is administered within a specific time window following the neuronal activation does the CreERT2 translocate to the nucleus and induce recombination. nih.govmdpi.com This powerful technique allows for the permanent labeling and subsequent manipulation of specific neuronal ensembles that were active during a particular behavior or in response to a defined stimulus. nih.govfrontiersin.org
Activation of CRISPR/Cas9 Nuclease for Gene Editing
The precision of the CRISPR/Cas9 gene-editing system can be enhanced and controlled by incorporating this compound-inducible elements. crisprmedicinenews.com Several strategies have been developed to regulate Cas9 activity. One approach involves fusing the Cas9 enzyme with the ERT2 domain. researchgate.net In the absence of 4-OHT, this fusion protein is retained in the cytoplasm. researchgate.netaddgene.org Upon addition of this compound, the Cas9-ERT2 fusion protein translocates to the nucleus, where it can edit the target DNA. researchgate.netaddgene.org This provides temporal control over gene editing, reducing off-target effects and allowing for precise modifications at specific times. researchgate.net Another strategy involves engineering Cas9 with a 4-OHT-dependent intein, which renders the nuclease inactive until 4-OHT is present. hellobio.com This conditionally active Cas9 has been shown to modify target genomic sites with significantly higher specificity than the wild-type Cas9. hellobio.com
| Inducible CRISPR/Cas9 Strategy | Mechanism of Action | Effect of this compound | Key Advantage |
| Cas9-ERT2 Fusion | The Cas9 nuclease is fused to the ERT2 ligand-binding domain, retaining it in the cytoplasm. researchgate.net | Induces nuclear translocation of the Cas9-ERT2 protein. researchgate.netaddgene.org | Provides temporal control over gene editing. crisprmedicinenews.com |
| Intein-linked Inactive Cas9 | The Cas9 nuclease is rendered inactive by the insertion of a 4-OHT-dependent intein. hellobio.com | Activates the Cas9 nuclease. hellobio.com | Reduces off-target CRISPR-mediated gene editing and increases specificity. hellobio.com |
Cellular and Developmental Biology Studies
This compound-inducible systems have become indispensable tools for dissecting complex biological processes such as gene regulation, cellular differentiation, and tissue development.
Studying Gene Regulation and Cellular Differentiation Processes
The ability to conditionally express or knock out specific genes is crucial for understanding their roles in gene regulatory networks and cellular differentiation. By using this compound to induce Cre-mediated recombination at specific time points, researchers can investigate the function of a gene during a particular stage of cell development or in response to specific signals. For example, this approach has been used to study the behavior of cells during the morphogenesis of mouse surface ectoderm, skin, and hair follicles. nih.govspringernature.com Furthermore, a fusion protein of the c-myc gene and a mutant estrogen receptor (c-mycERTAM) allows for the precise regulation of cell proliferation. reneuron.com In the presence of 4-OHT, cells expressing this construct maintain stable, long-term growth. reneuron.com Withdrawal of 4-OHT leads to a cessation of proliferation and a shift towards a differentiated phenotype, providing a versatile platform for studying the mechanisms of cellular differentiation. reneuron.com
Clonal and Polyclonal Labeling in Ectodermal, Skin, and Hair Follicle Development
Lineage tracing, the identification of all progeny of a single cell, is a powerful technique in developmental biology. This compound-inducible Cre-LoxP systems are widely used for clonal and polyclonal labeling of cells to study their fate and behavior during development. nih.govspringernature.com By administering a low dose of 4-OHT, a small number of cells can be induced to express a reporter gene, allowing for the tracking of their descendants. This has been instrumental in studying the development of the surface ectoderm, skin, and hair follicles. nih.govspringernature.com To improve the control over the timing and level of induction, protocols have been developed to solubilize this compound in aqueous solvents, allowing for intravenous or intraperitoneal injections with more predictable pharmacokinetic parameters. nih.govspringernature.com More recently, the development of this compound liposomes (LiTMX) has enabled localized induction of CreERT2 recombinase, permitting precise, tissue-specific clonal analysis with both spatial and temporal control. nih.gov Additionally, photocaged 4-OHT molecules have been created that remain inactive until exposed to UV light, offering an even higher degree of spatial control over reporter gene activation. researchgate.netescholarship.orgrsc.org
| Labeling Technique | Role of this compound | Application in Developmental Biology |
| Cre-LoxP System | Induces Cre-mediated recombination to activate a reporter gene in a subset of cells. nih.govspringernature.com | Clonal and polyclonal labeling to trace cell lineage in ectodermal, skin, and hair follicle development. nih.govspringernature.com |
| This compound Liposomes (LiTMX) | Allows for localized delivery and induction of CreERT2 recombinase. nih.gov | Precise, in vivo, tissue-specific clonal analysis with spatial and temporal control. nih.gov |
| Photocaged 4-OHT | Remains inactive until uncaged by UV light, then binds to Cre-ER to induce recombination. researchgate.netescholarship.orgrsc.org | Spatially restricted activation of reporter genes for fine-resolution lineage tracing. researchgate.netescholarship.orgrsc.org |
Future Directions and Emerging Research Avenues
Elucidating Novel Therapeutic Strategies
Research into 4-OHT is expanding beyond its primary ER-mediated action to uncover new therapeutic strategies, including overcoming resistance, developing more potent inhibitors, exploring non-ER mediated mechanisms, and repurposing for non-oncological conditions.
Overcoming Endocrine Resistance in Breast CancerEndocrine resistance remains a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer, leading to disease progression and recurrence.mdpi.comnih.govhopkinsmedicine.orgbiomolther.org4-OHT is central to strategies aimed at circumventing this resistance. Studies are investigating the molecular mechanisms underlying resistance, which often involve alterations in estrogen receptor (ER) function, such as decreased ER expression or mutations, and the activation of alternative signaling pathways like HER2, EGFR, PI3K/AKT/mTOR, and RAS/RAF/MEK/ERK.mdpi.combiomolther.orgasco.orgbioscientifica.comnih.gov
One promising avenue involves targeting activated signaling pathways that bypass ER dependence. For instance, the Wnt/β-catenin pathway has been implicated in endocrine-resistant breast cancer cells, and its inhibition with compounds like ICG-001 has shown potential in overcoming resistance, sometimes synergistically with mTOR inhibitors. asco.org Another mechanism of resistance involves the upregulation of macroautophagy (autophagy), a cellular survival pathway. Research indicates that blocking autophagosome function in combination with 4-OHT can increase cytotoxicity and reduce the emergence of antiestrogen (B12405530) resistance in ER+ breast cancer cells. aacrjournals.org Furthermore, the downregulation of SMAD4 has been linked to acquired resistance, suggesting its potential as a target. mdpi.com
Novel approaches include the co-delivery of 4-OHT with other agents. For example, co-administering anti-miR-21 with 4-OHT in biodegradable polymer nanoparticles has demonstrated enhanced antiproliferative effects in breast cancer cells, suggesting a strategy to combat tamoxifen (B1202) resistance by concurrently affecting miR-21 and ER receptor signaling. acs.org Additionally, studies are exploring the role of specific genetic variations, such as a single nucleotide polymorphism (SNP) in ZNF423 (rs9940645), which can influence the sensitivity of ERα-positive breast cancer cells to a combination of 4-OHT and docetaxel (B913), suggesting a personalized approach to overcome resistance. nih.gov
Exploration of Non-Estrogen Receptor Mediated Cytotoxic Mechanisms in Other Tumor TypesBeyond its well-established ER-mediated effects, 4-OHT has demonstrated cytotoxic activity through ER-independent mechanisms, particularly at micromolar concentrations.researchgate.netnih.govspandidos-publications.comThis opens avenues for its exploration in ER-negative malignancies and other tumor types where estrogen signaling is not a primary driver.
One significant non-ER mediated mechanism identified is the induction of autophagic cell death through the degradation of K-Ras. This mechanism has been observed in malignant peripheral nerve sheath tumors (MPNSTs), as well as breast, colon, glioma, and pancreatic cancer cells, suggesting a broader clinical utility for 4-OHT in cancers where K-Ras is critical for survival. nih.gov Other reported non-ER mediated effects include changes in intracellular calcium, modulation of protein kinase C (PKC), and alterations in calmodulin activity. nih.gov Studies have also shown that 4-OHT can induce non-apoptotic cytotoxic effects in human endometrial adenocarcinoma cells, indicating diverse mechanisms of action beyond classical apoptosis. spandidos-publications.com
The following table summarizes some non-ER mediated cytotoxic mechanisms of 4-Hydroxytamoxifen (B85900):
| Mechanism | Description | Observed in Cell Types |
| K-Ras Degradation via Autophagy | Induction of autophagic cell death by stimulating the degradation of K-Ras protein. | MPNSTs, Breast, Colon, Glioma, Pancreatic Cancer Cells nih.gov |
| Alterations in Intracellular Calcium | Changes in calcium homeostasis contributing to cytotoxicity. | Various tumor cells nih.gov |
| Modulation of Protein Kinase C (PKC) | Interference with PKC signaling pathways. | Various tumor cells nih.gov |
| Changes in Calmodulin Activity | Disruption of calmodulin-dependent processes. | Various tumor cells nih.gov |
| Non-Apoptotic Cytotoxicity | Cell death occurring through mechanisms other than classical apoptosis (e.g., autophagy, necroptosis). | Human Endometrial Adenocarcinoma Cells spandidos-publications.com |
Repurposing this compound for Non-Oncological Indications (e.g., Anti-malarial, Osteoarthritis)The diverse biological activities of 4-OHT have led to its investigation for repurposing in non-oncological diseases.
Anti-malarial Activity: 4-OHT, along with its parent compound tamoxifen, has shown significant activity against Plasmodium falciparum (human malaria parasite) in vitro and Plasmodium berghei (rodent malaria parasite) in vivo. nih.govresearchgate.netasm.orgresearchgate.net Specifically, 4-OHT demonstrated an IC50 of 5.8 µM against P. falciparum, indicating its potent anti-malarial properties. nih.govasm.orgresearchgate.net This activity suggests a potential for 4-OHT to be repurposed for malaria prevention, particularly in patients already taking the drug chronically. nih.govresearchgate.net
Osteoarthritis (OA): Research indicates a potential role for 4-OHT analogs in the treatment of osteoarthritis. The estrogen-related receptor gamma (ERRγ) has been identified as important in OA pathogenesis. 4-OHT has a high binding affinity with ERRγ at the micro-molar level, and its analog, GSK5182, was developed to exhibit even higher affinity for ERRγ (IC50 = 79 nM). mdpi.comresearchgate.net GSK5182 has been shown to inhibit the expression of matrix metalloproteinases (MMP-3 and MMP-13), which play crucial roles in OA cartilage destruction, induced by pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com This suggests that targeting ERRγ with 4-OHT analogs could be a novel therapeutic strategy for OA. mdpi.com
The following table summarizes the repurposing potential of this compound:
| Indication | Mechanism of Action / Research Finding | Relevant Organism/Cell Line |
| Anti-malarial | Inhibits asexual development; IC50 of 5.8 µM against P. falciparum. Decreases parasitemia and inhibits cerebral malaria-like symptoms in P. berghei-infected mice. | Plasmodium falciparum, Plasmodium berghei nih.govasm.orgresearchgate.net |
| Osteoarthritis | 4-OHT and its analog GSK5182 act as inverse agonists of Estrogen-Related Receptor Gamma (ERRγ), inhibiting pro-inflammatory cytokine-induced MMP-3 and MMP-13 expression, which are key in cartilage degradation. | Mouse articular chondrocytes, in vivo OA models mdpi.comresearchgate.net |
Biomarker Discovery and Validation
The identification and validation of biomarkers are crucial for personalizing breast cancer treatment with 4-OHT, predicting patient response, and anticipating the development of resistance.
Predictive Biomarkers for Response and Resistance to 4-HydroxytamoxifenPredictive biomarkers are essential to identify patients most likely to benefit from 4-OHT therapy and those at risk of developing resistance. Research is actively exploring various molecular markers, including gene expression patterns, protein levels, and genetic polymorphisms.
Gene Expression and Protein Levels:
TFF3 (Trefoil Factor 3): TFF3 expression has been identified as a specific and sensitive predictive biomarker for response to endocrine therapy, including 4-OHT, in metastatic breast cancer patients. It has been shown to outperform estrogen receptor (ER), progesterone (B1679170) receptor (PR), and TFF1 as an independent biomarker for response, degree of response, and duration of response. bioscientifica.com
ZNF423 SNP (rs9940645): An intronic single nucleotide polymorphism (SNP) in the ZNF423 gene, rs9940645, has been found to determine tamoxifen response. Cells carrying the variant genotype of rs9940645 showed increased G2/M arrest and decreased cell viability when treated with docetaxel in combination with estradiol (B170435) and 4-OHT, suggesting that patients with this variant may benefit from concurrent tamoxifen and docetaxel therapy. nih.gov
COL11A1: The expression of Collagen Type XI Alpha 1 (COL11A1) has been linked to 4-OHT resistance in breast cancer cells. Knockdown of COL11A1 significantly sensitized resistant cells to 4-OHT in vitro and in vivo, and its overexpression was observed in tamoxifen refractory cells, indicating COL11A1 as a potential biomarker for acquired resistance. mdpi.com
SMAD4: Downregulation of SMAD4, induced by endocrine therapy, has been found to contribute to acquired resistance by cooperating with ER and ERBB signaling, suggesting SMAD4 as a relevant factor in controlling 4-OHT sensitivity. mdpi.com
miRNA-342: Studies involving MCF-7 breast cancer cell lines suggest a relationship between miRNA-342 and the response to tamoxifen. Its presence in susceptible tumor cells and its suppression correlating with resistance highlight its potential as a predictive biomarker. nih.gov
HER2/EGFR: Increased expression of HER2 and EGFR has been observed in tamoxifen-resistant MCF-7 cells, contributing to acquired resistance. asco.orgbioscientifica.com Targeting these growth factor receptors in combination with 4-OHT is being investigated to overcome resistance. biomolther.org
Autophagy-related proteins (e.g., LC3 II, Beclin 1): Increased levels of macroautophagy, indicated by markers like LC3 II, are associated with 4-OHT resistance. Inhibiting proteins like Beclin 1, crucial for autophagosome function, can restore sensitivity to 4-OHT, suggesting these as potential biomarkers for resistance and targets for combination therapy. aacrjournals.org
The following table summarizes key predictive biomarkers for this compound response and resistance:
| Biomarker | Type | Role in Response/Resistance | Reference |
| TFF3 | Protein/Gene Expression | Predicts response, degree, and duration of endocrine therapy. | bioscientifica.com |
| ZNF423 SNP (rs9940645) | Genetic Polymorphism | Predicts sensitivity to 4-OHT + docetaxel combination. | nih.gov |
| COL11A1 | Protein/Gene Expression | Upregulation associated with 4-OHT resistance. | mdpi.com |
| SMAD4 | Protein/Gene Expression | Downregulation contributes to acquired resistance. | mdpi.com |
| miRNA-342 | miRNA Expression | Presence correlates with tamoxifen susceptibility; suppression with resistance. | nih.gov |
| HER2/EGFR | Protein/Gene Expression | Increased expression in resistant cells; contributes to acquired resistance. | biomolther.orgasco.orgbioscientifica.com |
| Autophagy-related proteins (e.g., LC3 II, Beclin 1) | Protein Expression | Increased macroautophagy associated with 4-OHT resistance. | aacrjournals.org |
Q & A
Q. What controls are essential in studies investigating 4-OHT’s role in ER-positive vs. ER-negative cancers?
Q. How to validate 4-OHT’s anti-estrogenic activity in transcriptional assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
